4-butoxy-N-(quinolin-8-yl)benzamide
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Overview
Description
4-butoxy-N-(quinolin-8-yl)benzamide is an organic compound that features a quinoline ring attached to a benzamide structure with a butoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(quinolin-8-yl)benzamide typically involves the following steps:
Formation of Quinoline Derivative: The quinoline ring is synthesized through conventional reactions such as the Skraup, Döbner–Von Miller, Friedländer, Conrad–Limpach–Knorr, and Combes reactions.
Attachment of Benzamide: The quinoline derivative is then reacted with benzoyl chloride in the presence of a base to form N-(quinolin-8-yl)benzamide.
Introduction of Butoxy Group: Finally, the butoxy group is introduced via nucleophilic substitution using butyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(quinolin-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as peracetic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Peracetic acid in HFIP solvent at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Benzoyl chloride in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinazolinones.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-butoxy-N-(quinolin-8-yl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-butoxy-N-(quinolin-8-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can act as a bidentate ligand, coordinating with metal ions and influencing biological pathways . The compound’s effects are mediated through the activation or inhibition of specific molecular targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-butoxy-N-(quinolin-8-yl)benzamide is unique due to the presence of the butoxy group, which imparts distinct physicochemical properties. This makes it more lipophilic compared to its methoxy and methyl counterparts, potentially enhancing its ability to interact with lipid membranes and biological targets .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in the fields of chemistry, biology, and medicine.
Properties
Molecular Formula |
C20H20N2O2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-butoxy-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C20H20N2O2/c1-2-3-14-24-17-11-9-16(10-12-17)20(23)22-18-8-4-6-15-7-5-13-21-19(15)18/h4-13H,2-3,14H2,1H3,(H,22,23) |
InChI Key |
BBWVMOOEJMSVDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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